1-Bromo-3-(bromomethyl)naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWDIPZSARBSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856073 | |
| Record name | 1-Bromo-3-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51042-37-6 | |
| Record name | 1-Bromo-3-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Growing Importance of Polyhalogenated Naphthalenes
Polyhalogenated naphthalene (B1677914) derivatives are of significant interest in contemporary chemical research. The presence of multiple halogen atoms on the naphthalene scaffold imparts unique electronic and steric properties, making them valuable building blocks for a wide range of applications. These applications span from materials science, where they are investigated for use in flame retardants and specialized polymers, to medicinal chemistry, where the halogen atoms can influence a molecule's pharmacological profile. The strategic placement of halogens allows for selective functionalization, enabling chemists to build intricate molecules with a high degree of control.
Strategies for Naphthalene Core Functionalization
The functionalization of the naphthalene (B1677914) core is a central theme in modern organic chemistry. capes.gov.brnih.gov Historically, electrophilic aromatic substitution has been a primary method for introducing substituents onto the naphthalene ring. ijrpr.comnumberanalytics.com However, achieving specific substitution patterns can be challenging due to the inherent reactivity of the different positions on the naphthalene core. rsc.org
To address this, a variety of sophisticated strategies have been developed. These include:
Directed Ortho-Metalation (DoM): This technique uses a directing group to guide a metalating agent to a specific position on the ring, allowing for subsequent functionalization.
Transition Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Heck, and Sonogashira couplings have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds on the naphthalene scaffold. nih.gov
C-H Functionalization: This rapidly evolving field aims to directly convert C-H bonds into new functional groups, offering a more atom-economical approach to synthesis. researchgate.net
Cycloaddition Reactions: [4+2] cycloadditions, such as the Diels-Alder reaction, provide a powerful means of constructing the naphthalene ring system with predefined substitution patterns. rsc.org
Ring-Rearrangement and Skeletal Editing: Innovative methods are being explored to transmute atoms within a heterocyclic precursor to generate substituted naphthalenes. nih.gov
These strategies, often used in combination, provide chemists with a powerful toolkit for the precise and efficient synthesis of a vast array of functionalized naphthalene derivatives. rsc.org
1 Bromo 3 Bromomethyl Naphthalene: a Versatile Synthetic Tool
Nucleophilic Substitution Reactions
The presence of two bromine atoms allows for nucleophilic substitution reactions. The benzylic bromide is significantly more reactive towards nucleophiles than the aryl bromide due to the greater stability of the benzylic carbocation intermediate.
Alkylation and Arylation Processes
The benzylic bromide at the 3-position is highly susceptible to SN2 displacement by a variety of nucleophiles. This reactivity is characteristic of benzylic halides, which readily undergo substitution due to the resonance stabilization of the transition state. In contrast, the aryl bromide at the 1-position is relatively inert to standard nucleophilic substitution conditions due to the high strength of the C(sp²)-Br bond. libretexts.org
This differential reactivity allows for selective alkylation at the bromomethyl group. For instance, reaction with amines, alkoxides, or thiolates will preferentially lead to the formation of the corresponding substituted methylnaphthalene, leaving the aryl bromide intact for subsequent transformations. This selective functionalization is a cornerstone of its application in the synthesis of more complex molecules.
Formation of Carbanionic and Organometallic Species
The formation of carbanionic or organometallic species from this compound can be achieved through halogen-metal exchange. Treatment with organolithium reagents (e.g., n-butyllithium) or magnesium metal can lead to the formation of the corresponding aryllithium or Grignard reagent. This process typically occurs at the more reactive aryl bromide position under controlled, low-temperature conditions.
The resulting organometallic intermediate is a potent nucleophile and can be used in a variety of subsequent reactions, such as alkylation, arylation, or addition to carbonyl compounds, to introduce new carbon-carbon or carbon-heteroatom bonds at the 1-position of the naphthalene (B1677914) ring. The formation of carbanions via deprotonation is less common for this specific molecule, as the acidity of the benzylic protons is not exceptionally high and competitive reactions at the bromine sites are more likely. siue.edu
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation, and this compound is an excellent substrate for these transformations. The two different bromine environments (aryl vs. benzylic) allow for selective and sequential coupling reactions.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. In the case of this compound, the aryl bromide at the 1-position is the primary site for Suzuki-Miyaura coupling.
Under typical Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst, a base such as Na₂CO₃ or K₂CO₃, and a boronic acid), the aryl C-Br bond will selectively undergo oxidative addition to the palladium(0) catalyst, leading to the formation of a new biaryl or aryl-alkenyl bond, while the benzylic C-Br bond remains largely unaffected. This chemoselectivity is a key feature, enabling the synthesis of 1-substituted-3-(bromomethyl)naphthalene derivatives.
Other Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira)
Similar to the Suzuki coupling, other palladium-catalyzed cross-coupling reactions can be selectively performed at the aryl bromide position.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. The reaction is typically catalyzed by a palladium(0) species in the presence of a base.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to yield an aryl alkyne.
In both the Heck and Sonogashira reactions, the greater reactivity of the aryl C-Br bond towards oxidative addition to the palladium catalyst ensures that the reaction occurs selectively at the 1-position of the naphthalene ring.
Chemoselectivity of Bromine Functionalities in Coupling Reactions
The chemoselectivity observed in the metal-catalyzed cross-coupling reactions of this compound is a direct consequence of the different hybridization of the carbon atoms bonded to the bromine atoms and the mechanisms of these reactions.
The aryl C(sp²)-Br bond is more reactive towards the oxidative addition step, which is the initial and often rate-determining step in the catalytic cycles of Suzuki, Heck, and Sonogashira reactions. The benzylic C(sp³)-Br bond, while highly reactive in SN2 reactions, is less prone to undergo oxidative addition under the same conditions. This allows for a clear distinction in reactivity, enabling a stepwise functionalization strategy. One can first perform a palladium-catalyzed cross-coupling at the aryl bromide position and then utilize the remaining benzylic bromide for a subsequent nucleophilic substitution, thereby accessing a wide array of complex molecular architectures.
Radical Reactions and Polymerization Pathways
The bromine atoms in this compound can be cleaved under specific conditions to generate radical intermediates, which are pivotal for forming new carbon-carbon bonds, leading to either discrete molecular structures or extended polymer chains.
On-surface synthesis under ultra-high vacuum (UHV) conditions has emerged as a powerful method for creating novel carbon nanostructures. In this context, the debromination of brominated naphthalene precursors on catalytic metal surfaces like gold (Au) is a key reaction. While direct studies on this compound are not extensively documented, research on the isomeric precursor, 2,3-bis(bromomethyl)naphthalene (B3052160) on an Au(111) surface, provides significant insights into the probable reaction pathways. researchgate.netrsc.orgresearchgate.netnih.govsigmaaldrich.com
Upon thermal activation, the precursor molecules undergo a dehalogenative homocoupling process. This reaction proceeds via the homolytic cleavage of the C-Br bonds, a mechanism distinct from the electron-transfer processes seen in solution-phase Ullmann couplings. researchgate.netrsc.org For 2,3-bis(bromomethyl)naphthalene, this on-surface reaction can lead to either dimerization or polymerization depending on the conditions. researchgate.netmpg.de At room temperature, deposition on Au(111) results in the formation of some short oligomers and dimers. researchgate.net Annealing at higher temperatures (e.g., 420 K) favors the formation of various dimeric structures. researchgate.netrsc.org
A combination of scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) has been used to characterize the products formed on the surface. researchgate.netsigmaaldrich.com These studies reveal that the ortho-positioning of the bromomethyl groups in the 2,3-isomer plays a crucial role in lowering the activation barrier for debromination compared to para-substituted analogues. researchgate.netmpg.de It is plausible that this compound would undergo similar on-surface reactions, with the potential to form a variety of coupled products dictated by the precise control of surface temperature and precursor coverage.
The on-surface debromination of bis(bromomethyl)naphthalene derivatives is a promising route to conjugated polymers. Specifically, 2,3-bis(bromomethyl)naphthalene has been successfully used as a precursor to synthesize poly(o-naphthylene vinylene). researchgate.netrsc.orgresearchgate.net The reaction proceeds in two main stages:
Polymerization to a non-conjugated polymer: Initially, the dehalogenative C-C coupling of the benzylic bromide groups leads to the formation of poly(o-naphthylene vinylidene), which is a non-conjugated polymer. researchgate.netrsc.orgresearchgate.net
Dehydrogenation to a conjugated polymer: Upon mild annealing, this intermediate polymer undergoes dehydrogenation, resulting in the formation of the fully conjugated poly(o-naphthylene vinylene). researchgate.netrsc.orgresearchgate.net
This on-surface synthesis strategy provides an unprecedented route to polyarylene vinylenes, a class of materials that are of significant interest due to their electronic and optical properties. rsc.org Poly(p-phenylene vinylene) (PPV), a related and extensively studied polymer, is known for its low optical band gap and high electrical conductivity upon doping, making it suitable for applications in light-emitting diodes (LEDs) and photovoltaic devices. rsc.org The synthesis of polynaphthylene vinylenes via precursors like bis(bromomethyl)naphthalenes expands the family of available conjugated polymers, offering tailored properties based on the naphthalene core. researchgate.net Given its structure, this compound could potentially be explored in similar polymerization schemes, although the different substitution pattern would likely influence the structure and properties of the resulting polymer.
| Precursor | Reaction Type | Product(s) | Significance |
| 2,3-Bis(bromomethyl)naphthalene | On-surface debromination and homocoupling | Dimers, Poly(o-naphthylene vinylidene) | Model for on-surface C-C bond formation |
| Poly(o-naphthylene vinylidene) | Thermal dehydrogenation | Poly(o-naphthylene vinylene) | Synthesis of a conjugated polymer |
Derivatization to Advanced Functional Molecules
The dual functionality of this compound serves as a gateway to a wide range of advanced functional molecules with applications in materials science, optoelectronics, and medicinal chemistry. The differential reactivity of the aryl and benzylic bromides allows for a high degree of synthetic control.
A key application area for such bifunctional linkers is in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials constructed from metal nodes and organic linkers. The isomeric precursor, 1-bromo-4-(bromomethyl)naphthalene (B1281212), has been used in the synthesis of specific MOFs. This strongly suggests that this compound could also serve as a valuable linker, with its meta-substitution pattern potentially leading to MOFs with different topologies and pore environments compared to its linear para-substituted counterpart. The bromine atoms can be converted into carboxylate groups or other functionalities required for coordination with the metal centers.
Furthermore, the selective derivatization of the two bromine positions can lead to complex molecules with tailored properties. For example, the benzylic bromide can be readily converted to a phosphonium (B103445) salt for use in Wittig reactions, or displaced by a variety of nucleophiles. The aryl bromide can participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of aryl, alkynyl, or vinyl groups. This synthetic versatility enables the creation of:
Optoelectronic Materials: The introduction of conjugated groups, such as phenylethynyl moieties, via Sonogashira coupling can generate materials with interesting photophysical properties for potential use in organic electronics.
Biologically Active Molecules: Naphthalene-heterocycle hybrids have been shown to possess potent antitumor and anti-inflammatory activities. rsc.org The scaffold of this compound provides a platform for building such hybrid molecules by constructing heterocyclic rings or attaching them via coupling reactions.
The table below summarizes the potential derivatizations and their applications.
| Functional Group | Reaction Type | Potential Derivative | Application Area |
| Aryl Bromide | Suzuki Coupling | Biaryl-naphthalene derivative | Liquid Crystals, OLEDs |
| Aryl Bromide | Sonogashira Coupling | Arylalkynyl-naphthalene | Optoelectronics |
| Benzyl Bromide | Nucleophilic Substitution | Naphthylmethyl ethers, esters, amines | Synthetic Intermediates |
| Both Groups | Conversion to dicarboxylate | Naphthalene-1,3-dicarboxylic acid derivative | MOF Linker |
Applications As Advanced Building Blocks in Complex Organic Synthesis
Scaffolding for Complex Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. nbinno.com The synthesis of complex and well-defined PAHs is of significant interest due to their unique electronic and photophysical properties. 1-Bromo-3-(bromomethyl)naphthalene can serve as a foundational scaffold for the construction of larger PAH systems.
The two bromine atoms on the molecule can be sequentially or simultaneously replaced to build up the larger structure. For example, the bromomethyl group can react with a nucleophile to form a new carbon-carbon bond, extending the carbon skeleton. Subsequently, the bromine atom on the naphthalene (B1677914) ring can be utilized in a cross-coupling reaction, such as a Suzuki or Stille coupling, to fuse another aromatic ring system onto the naphthalene core. This stepwise approach allows for the controlled and predictable synthesis of complex, multi-ring structures that would be difficult to assemble through other methods.
Intermediates in the Synthesis of Specialized Molecular Architectures
Beyond the synthesis of planar PAHs, this compound is instrumental in the creation of more intricate, three-dimensional molecular architectures. The distinct reactivity of its bromine atoms allows for the introduction of different functional groups at specific positions, leading to the formation of non-symmetrical and highly functionalized molecules.
For instance, the bromomethyl group can be converted into a variety of other functional groups, such as an aldehyde, a carboxylic acid, or an amine, through nucleophilic substitution followed by further transformations. These newly introduced functional groups can then be used to build out the molecular structure in a specific direction. The remaining bromine atom on the naphthalene ring can then be used as a handle for further functionalization, leading to the creation of complex molecules with precise spatial arrangements of their constituent parts. This level of control is crucial for the synthesis of molecules with specific functions, such as molecular sensors or catalysts. The related compound, 2-bromo-3-(bromomethyl)naphthalene, has been used as a key building block in the synthesis of complex molecules like benzolactams and chiral polyaryl cyclophanes. nbinno.comontosight.ai
Contributions to the Field of Supramolecular Chemistry (excluding material properties)
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions between these molecules are non-covalent, such as hydrogen bonding, metal coordination, and halogen bonding. This compound can be a valuable precursor for designing molecules that participate in supramolecular assembly.
The bromine atom on the naphthalene ring is capable of forming halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. By incorporating this compound into a larger molecular design, chemists can program the self-assembly of these molecules into well-defined supramolecular structures. For example, the naphthalene unit can provide a rigid core, while the bromine atom directs the assembly through halogen bonding. The bromomethyl group can be functionalized to introduce other recognition sites, further controlling the self-assembly process. This approach can lead to the formation of complex, multi-component architectures with specific shapes and cavities, which are of interest for applications in host-guest chemistry and molecular recognition.
Development of High-Value Chemical Precursors
The versatility of this compound makes it a valuable starting material for the synthesis of high-value chemical precursors. These precursors are then used in the production of a wide range of important chemicals, including pharmaceuticals and agrochemicals. The ability to selectively functionalize the two different bromine atoms allows for the efficient construction of complex molecular frameworks that are common in biologically active compounds.
Computational and Mechanistic Investigations of 1 Bromo 3 Bromomethyl Naphthalene Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reactivity of complex organic molecules. For substituted naphthalenes, DFT calculations can predict reaction pathways, determine the stability of intermediates, and calculate activation energies.
Computational studies on various substituted naphthalenes reveal the significant influence of substituent type and position on the molecule's reactivity. For instance, research on ortho-substituted naphthoic acids has demonstrated how different functional groups affect the electronic and structural properties, which in turn dictates their chemical reactivity. researchgate.net These studies often analyze properties such as total energy, the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, chemical hardness, and dipole moment to predict the most likely reaction pathways. researchgate.net
Table 1: Theoretical Methods Applied to Substituted Naphthalenes
| Compound Family | Computational Methods | Investigated Properties | Reference |
| Diethenylnaphthalenes | AM1, PM3, HF/6-31G, HF/6-31G* | Geometrical parameters, electrostatic potentials, frontier orbitals | rsc.org |
| Ortho-substituted naphthoic acids | DFT (B3LYP/6-311++G(d,p)) | Total energy, HOMO-LUMO gap, chemical hardness, dipole moment | researchgate.net |
| 1,8-diamidonaphthalene complexes | DFT | Energetic components of binding, electronic features | nih.gov |
Elucidation of Reaction Mechanisms and Transition States
The reaction mechanisms for 1-bromo-3-(bromomethyl)naphthalene are expected to be dominated by nucleophilic substitution at the benzylic carbon of the bromomethyl group. This is due to the inherent reactivity of benzylic halides. The reaction could proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, or a borderline mechanism, depending on the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature. ucl.ac.uklibretexts.orgyoutube.com
A classic SN2 mechanism would involve a backside attack by the nucleophile on the carbon atom of the bromomethyl group, leading to a single transition state and inversion of stereochemistry if the carbon were chiral. libretexts.orgyoutube.com An SN1 mechanism would proceed through the formation of a relatively stable benzylic carbocation intermediate, which would then be attacked by the nucleophile.
Computational studies are crucial for distinguishing between these potential mechanisms and for characterizing the transition states involved. For example, a new mechanism for the classic internal nucleophilic substitution (SNi) reaction was recently proposed based on computational studies, highlighting the power of theoretical chemistry to refine our understanding of long-established mechanisms. nih.gov This study revealed a new pathway involving two transition structures for the conversion of alkyl chlorosulfites to alkyl chlorides. nih.gov
Furthermore, research on the phosphination of 1-bromonaphthalene (B1665260) suggests the involvement of a single electron transfer process, indicating the possibility of radical nucleophilic substitution (SRN1) mechanisms in reactions of brominated naphthalenes.
Conformational Analysis and Energetic Landscapes
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the bromomethyl group to the naphthalene (B1677914) ring. The orientation of this group relative to the aromatic system can significantly impact the molecule's reactivity and interactions with other molecules.
Computational studies on disubstituted naphthalenes, such as diethenylnaphthalenes, have shown that the presence of substituents can influence each other's orientation with respect to the naphthalene ring. rsc.org In some cases, bulky substituents can disrupt the coplanarity of the substituent with the naphthalene ring. rsc.org For this compound, a conformational search would likely reveal the most stable orientations of the bromomethyl group, taking into account steric interactions with the peri-hydrogen and the bromo substituent.
The energetic landscape of the molecule can be mapped by calculating the relative energies of different conformers. A computational study of diethenylnaphthalenes found that the energies of different conformers for a given compound were within a narrow range of each other, suggesting that multiple conformations could be accessible at room temperature. rsc.org
Table 2: Conformational Insights from Analogous Systems
| System | Key Findings | Computational Approach | Reference |
| Diethenylnaphthalenes | Substituents affect each other's orientation; bulky groups disrupt coplanarity. | AM1, PM3, HF/6-31G | rsc.org |
| 1,8-diamidonaphthalene ligands | Ligand coordination is flexible and depends on other bonded ligands. | DFT | nih.gov |
Future Research Directions and Perspectives on 1 Bromo 3 Bromomethyl Naphthalene Chemistry
Innovation in Sustainable and Economical Synthesis Routes
The advancement of organic synthesis is increasingly driven by the need for sustainable and cost-effective methodologies. Traditional synthesis of brominated naphthalenes often involves electrophilic aromatic substitution using molecular bromine and a Lewis acid catalyst, or radical bromination of methylnaphthalenes. These methods can suffer from drawbacks such as the use of hazardous reagents, formation of isomeric byproducts requiring extensive purification, and generation of significant waste.
A notable innovation is the development of a transition-metal-free synthesis of a related isomer, 2-bromo-3-(bromomethyl)naphthalene, starting from inexpensive naphthalene (B1677914). dergipark.org.trresearchgate.netdergipark.org.tr This multi-step process involves a Birch reduction, in-situ generation and reaction of dichlorocarbene, and a subsequent ring-opening of a cyclopropane (B1198618) intermediate with molecular bromine, affording the target molecule in high yield. dergipark.org.trdergipark.org.tr This approach is lauded for being modular, rapid, and economical. dergipark.org.trbohrium.com
Future research in this area should aim to adapt and refine such innovative routes for the specific synthesis of 1-bromo-3-(bromomethyl)naphthalene. Key goals include minimizing the number of synthetic steps, utilizing greener solvents and reagents, and avoiding costly and toxic heavy metal catalysts. Exploring photobromination and continuous flow processes could also lead to more efficient and scalable production with improved control over regioselectivity, thereby reducing costs associated with both production and purification. researchgate.net
| Synthesis Parameter | Traditional Bromination | Innovative Metal-Free Route |
| Starting Material | Substituted Naphthalene | Naphthalene |
| Key Reagents | Br₂, Lewis Acids (e.g., FeBr₃) | Na/Li, NH₃, CHCl₃, t-BuOK, Br₂ |
| Catalyst | Often requires metal catalysts | Transition-metal-free |
| Key Advantages | Fewer steps (potentially) | High yield, low cost, modular |
| Key Disadvantages | Isomeric mixtures, hazardous reagents | Multiple synthetic steps |
This interactive table compares traditional synthesis methods with a modern, metal-free approach, highlighting the drive towards more economical and sustainable chemical production.
Exploration of Undiscovered Reactivity Modes and Selective Transformations
The core value of this compound lies in the differential reactivity of its two carbon-bromine bonds. The benzylic C-Br bond at the 3-(bromomethyl) position is significantly more susceptible to nucleophilic substitution than the C-Br bond on the aromatic ring. This allows for a wide range of selective transformations where nucleophiles such as cyanides, hydroxides, or amines can displace the benzylic bromine while leaving the aryl bromine intact.
Future investigations should focus on exploiting this reactivity difference in novel and sophisticated ways. Research into one-pot, multi-step reaction sequences where the two sites are functionalized sequentially without intermediate isolation could dramatically improve synthetic efficiency. For example, an initial nucleophilic substitution at the benzylic position could be followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) at the aromatic position.
Furthermore, exploring less common transformations is a key research direction. This could include:
Radical reactions: Investigating novel radical-based functionalizations at the benzylic position.
Insertion reactions: Exploring the insertion of carbenes or nitrenes into the benzylic C-Br bond.
Directed metallation: Using the existing bromo-substituents to direct ortho-lithiation or other metallation reactions, enabling further functionalization of the naphthalene core.
Unlocking these new reactivity modes will provide chemists with more powerful tools to construct complex molecular architectures from this versatile building block.
Potential for Integration in Automated Synthesis Platforms
The field of chemistry is undergoing a revolution driven by automation and artificial intelligence, enabling high-throughput experimentation and the rapid discovery of new molecules and materials. nih.gov Automated synthesis platforms, which can perform multi-step reactions, purifications, and analyses, rely on robust and predictable chemical transformations. synplechem.com
This compound is an ideal candidate for integration into these automated workflows. Its two distinct reactive handles allow for programmable, sequential synthesis. A robotic system could be programmed to perform a series of diverse reactions by simply changing the reagents and conditions delivered to the reaction vessel containing the core molecule.
Example Automated Workflow:
Module 1 (Nucleophilic Substitution): An automated liquid handler dispenses a solution of this compound and a specific nucleophile (e.g., sodium azide) to create a new intermediate. The reaction is monitored in-line by spectroscopy.
Module 2 (Purification): The crude product is automatically transferred to a purification module (e.g., automated flash chromatography).
Module 3 (Cross-Coupling): The purified intermediate is then moved to a second reaction module, where a palladium catalyst and a boronic acid are added to functionalize the aryl bromide position via a Suzuki coupling.
Module 4 (Final Purification & Analysis): The final product is purified and analyzed, with all data logged digitally.
By utilizing building blocks like this compound, automated platforms can rapidly generate large libraries of complex naphthalene derivatives for screening in drug discovery, materials science, and other fields. synplechem.com This approach accelerates the design-build-test-learn cycle, which is central to modern chemical research. nih.gov
Expanding the Scope of Derived Complex Molecules and Functional Materials
The ultimate goal of developing new synthetic tools and building blocks is to create novel molecules and materials with valuable functions. This compound serves as a precursor to a wide array of complex structures. It is already utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. ontosight.ai
Future research will undoubtedly expand this scope significantly. The bifunctional nature of the molecule is particularly well-suited for the synthesis of:
Advanced Polymers: The two bromine handles can act as anchor points for polymerization. For instance, on-surface polymerization of related bis(bromomethyl)naphthalene isomers has been shown to produce poly(o-naphthylene vinylidene), a non-conjugated polymer that can be converted to its conjugated derivative. mpg.de This suggests a pathway to new conductive or light-emitting polymers.
Metal-Organic Frameworks (MOFs): The isomeric compound 1-bromo-4-(bromomethyl)naphthalene (B1281212) is a known intermediate in the synthesis of linkers for MOFs like UiO-67-BNDC. The defined geometry of this compound could be used to create new MOF structures with unique pore environments and catalytic or gas-sorption properties.
Molecular Probes and Bioconjugates: The reactive benzylic bromide allows for easy attachment to biomolecules, while the aryl bromide can be converted into a fluorescent tag or other reporter group, creating sophisticated tools for biological imaging and diagnostics.
Flame Retardants: Polybrominated aromatic compounds are investigated for their flame-retardant properties. The specific substitution pattern of this compound could be exploited to design new, more effective, and less environmentally persistent flame-retardant additives.
| Derived Molecule/Material Class | Key Synthetic Handle(s) Utilized | Potential Application Area | Supporting Rationale/Example |
| Functional Polymers | Both benzylic and aryl bromides | Electronics, Photonics | On-surface polymerization of isomers yields conjugated polymers. mpg.de |
| Metal-Organic Frameworks (MOFs) | Both benzylic and aryl bromides | Gas Storage, Catalysis | Isomers are used to synthesize linkers for known MOFs. |
| Medicinal Compounds | Benzylic bromide for alkylation | Pharmaceuticals | Serves as a building block for complex naphthalene derivatives. ontosight.ai |
| Molecular Probes | Benzylic bromide for conjugation, aryl bromide for fluorophore attachment | Bio-imaging, Diagnostics | Dual functionality allows for modular probe design. |
| Flame Retardants | Both bromine atoms | Materials Science | Polybrominated aromatics are known for flame retardant properties. |
This interactive table outlines the potential applications for complex molecules and materials derived from this compound, linking them to the compound's unique chemical features.
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-3-(bromomethyl)naphthalene, and what methodological considerations ensure high purity?
this compound can be synthesized via alkylation reactions using bromomethylnaphthalene precursors. For example, analogous compounds like 1-(bromomethyl)naphthalene (CAS 90-11-9) are synthesized by brominating methylnaphthalene derivatives under controlled conditions (e.g., using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in anhydrous CCl₄) . Key considerations include:
- Reagent stoichiometry : Excess brominating agents may lead to over-bromination.
- Solvent choice : Anhydrous solvents (e.g., 1,2-dichloroethane) minimize side reactions.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate eluents is recommended for isolating high-purity products .
Q. How can researchers characterize the structural and thermodynamic properties of this compound?
- X-ray crystallography : Resolve molecular geometry and confirm substitution patterns (e.g., mixed cis/trans configurations in naphthalene derivatives, as seen in similar compounds) .
- Thermodynamic data : Measure vapor pressure and enthalpy using techniques validated by NIST (e.g., Antoine equation constants for brominated aromatics). For example, α-bromonaphthalene has a boiling point of 281–283°C and ΔvapH° ≈ 45.6 kJ/mol .
- Spectroscopy : Use H/C NMR to verify bromine positions (e.g., deshielded methylene protons at δ 4.5–5.0 ppm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Exposure control : Use fume hoods and PPE (gloves, goggles) due to its H314 (skin corrosion) and H332 (harmful if inhaled) hazards .
- First aid : Immediate decontamination with water for skin contact and 48-hour medical observation for delayed symptoms .
- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the bromine substitution pattern influence the reactivity of this compound in cross-coupling reactions?
The compound’s dual bromine sites (aryl and benzylic) enable divergent reactivity:
- Aryl bromide : Participates in Suzuki-Miyaura couplings with Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl structures .
- Benzylic bromide : Undergoes nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions .
Methodological tip : Use kinetic studies (e.g., GC-MS monitoring) to optimize selectivity for desired pathways .
Q. What analytical strategies resolve contradictions in reported toxicological data for brominated naphthalenes?
Conflicting toxicity data (e.g., hepatic vs. respiratory effects) may arise from:
- Species-specific metabolism : Compare rodent vs. human in vitro models (e.g., liver microsomes) .
- Exposure routes : Prioritize inhalation/oral studies over parenteral data for environmental relevance .
- Biomarker validation : Measure glutathione depletion or DNA adducts to quantify oxidative stress .
Q. Can this compound serve as a precursor for antiviral or bioactive molecules?
Yes. Analogous bromonaphthalenes are key intermediates in antiviral agents:
- Human cytomegalovirus (HCMV) inhibitors : Alkylation of uracil derivatives with bromomethylnaphthalenes yields compounds with IC₅₀ values <10 µM .
- Synthetic workflow :
- Condense bromonaphthalene with silylated pyrimidines in anhydrous dichloroethane.
- Purify via recrystallization (e.g., ethanol/water) to ≥95% purity .
Key Methodological Recommendations
- Contradiction management : Cross-validate toxicity data using ATSDR’s inclusion criteria (Table B-1) .
- Synthetic optimization : Screen radical initiators (e.g., AIBN vs. benzoyl peroxide) to control regioselectivity .
- Advanced applications : Explore chiral derivatization for asymmetric catalysis, leveraging naphthalene’s rigid backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
